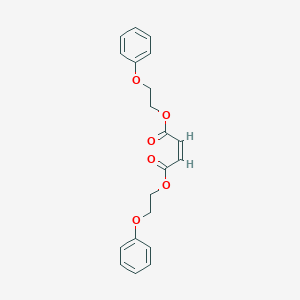
Di(phenoxyethyl) maleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di(phenoxyethyl) maleate is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In
Wirkmechanismus
The mechanism of action of Di(phenoxyethyl) maleate is not fully understood. However, it has been suggested that it works by inhibiting certain enzymes and proteins involved in various cellular processes. It has also been found to induce apoptosis, which is a programmed cell death.
Biochemical and Physiological Effects:
Di(phenoxyethyl) maleate has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis. It has also been found to have antifungal and antibacterial properties. Additionally, it has been found to have antioxidant and anti-inflammatory properties, which can help in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Di(phenoxyethyl) maleate has several advantages in lab experiments. It is easy to synthesize and purify, making it readily available for research purposes. It has also been found to have low toxicity, making it safe for use in lab experiments. However, it has some limitations as well. It is not water-soluble, which can make it challenging to use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research on Di(phenoxyethyl) maleate. One potential area of research is its use in cancer treatment. It has been found to have anticancer properties, and further research can help in the development of new cancer treatments. Additionally, it can be studied for its potential use in the treatment of other diseases such as inflammation, infections, and neurodegenerative diseases. Further research can also help in understanding its mechanism of action and identifying new targets for drug development.
Conclusion:
In conclusion, Di(phenoxyethyl) maleate is a synthetic compound that has potential applications in various fields. It has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. Further research can help in the development of new treatments for various diseases and understanding its mechanism of action.
Synthesemethoden
Di(phenoxyethyl) maleate is synthesized through a reaction between maleic anhydride and 2-(2-phenoxyethoxy) ethanol. The reaction takes place in the presence of a catalyst such as sulfuric acid or phosphoric acid. The product obtained is then purified through recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
Di(phenoxyethyl) maleate has been extensively studied for its potential applications in various fields. It has been found to have anticancer properties and has been used in cancer research. It has also been studied for its antifungal and antibacterial properties. Additionally, it has been found to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases.
Eigenschaften
CAS-Nummer |
10534-77-7 |
|---|---|
Molekularformel |
C20H20O6 |
Molekulargewicht |
356.4 g/mol |
IUPAC-Name |
bis(2-phenoxyethyl) (Z)-but-2-enedioate |
InChI |
InChI=1S/C20H20O6/c21-19(25-15-13-23-17-7-3-1-4-8-17)11-12-20(22)26-16-14-24-18-9-5-2-6-10-18/h1-12H,13-16H2/b12-11- |
InChI-Schlüssel |
HRYREZUFSWGBTI-VAWYXSNFSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)OCCOC(=O)/C=C\C(=O)OCCOC2=CC=CC=C2 |
SMILES |
C1=CC=C(C=C1)OCCOC(=O)C=CC(=O)OCCOC2=CC=CC=C2 |
Kanonische SMILES |
C1=CC=C(C=C1)OCCOC(=O)C=CC(=O)OCCOC2=CC=CC=C2 |
Andere CAS-Nummern |
7596-87-4 10534-77-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



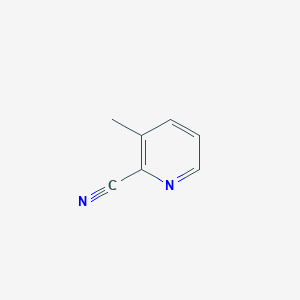

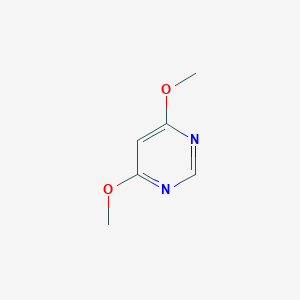
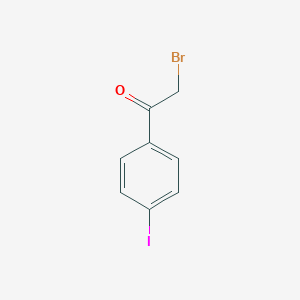
![Imidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B185317.png)
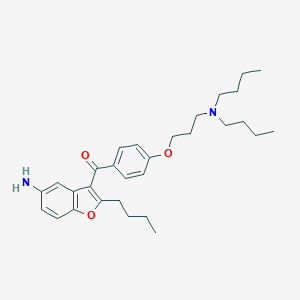
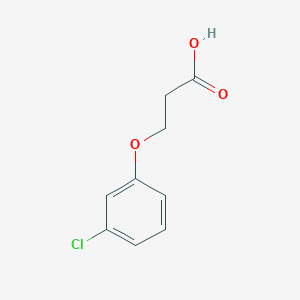

![7-Methyl-2,7-diazaspiro[3.5]nonane](/img/structure/B185323.png)

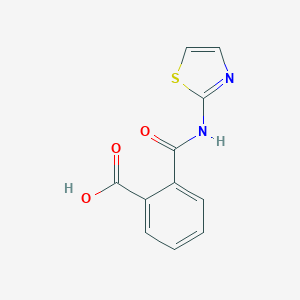
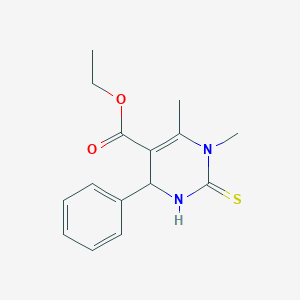
![3-(4-methoxybenzyl)-2-[(2-methylprop-2-en-1-yl)sulfanyl]-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B185329.png)
